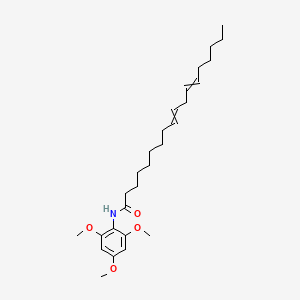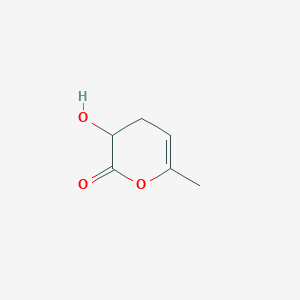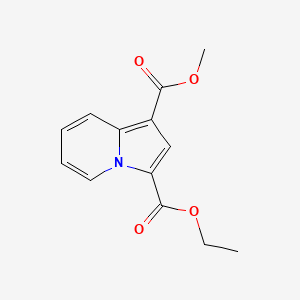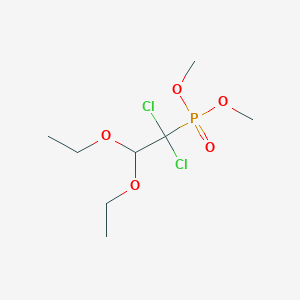
5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-azido-4-fluorophenyl intermediate, which is then coupled with an ethylpyrimidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and drug development. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.
相似化合物的比较
Similar Compounds
- 5-(3-Azido-4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine
- 5-(3-Azido-4-bromophenyl)-6-ethylpyrimidine-2,4-diamine
- 5-(3-Azido-4-methylphenyl)-6-ethylpyrimidine-2,4-diamine
Uniqueness
5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development and other applications.
属性
CAS 编号 |
113494-43-2 |
|---|---|
分子式 |
C12H12FN7 |
分子量 |
273.27 g/mol |
IUPAC 名称 |
5-(3-azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12FN7/c1-2-8-10(11(14)18-12(15)17-8)6-3-4-7(13)9(5-6)19-20-16/h3-5H,2H2,1H3,(H4,14,15,17,18) |
InChI 键 |
AGQZNHDQKULLBJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)F)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
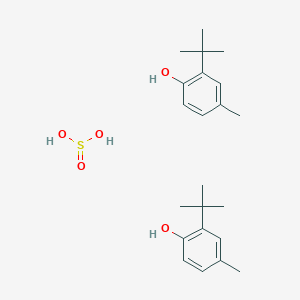
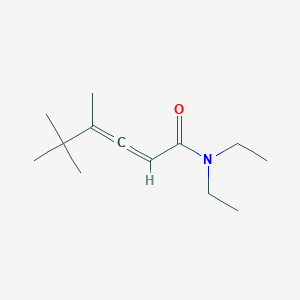

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)

![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
